Methyl-2-deoxy-beta-D-ribofuranoside

描述

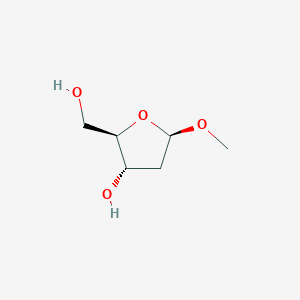

Methyl-2-deoxy-beta-D-ribofuranoside is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.1571 g/mol . It is a derivative of ribose, a sugar that is a fundamental component of RNA. This compound is characterized by the absence of a hydroxyl group at the second carbon position, which distinguishes it from its parent sugar, ribose .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside typically involves the methylation of 2-deoxy-D-ribose. One common method is the reaction of 2-deoxy-D-ribose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl glycoside . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

Methyl-2-deoxy-beta-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Structural and Functional Importance in Nucleic Acids

MDR is a derivative of ribose that plays a crucial role in the structure of nucleic acids. It serves as a building block for DNA and RNA, influencing their stability and functionality. The unique furanose ring structure of MDR contributes to the conformational dynamics essential for biological interactions.

- Case Study: Conformational Analysis

A study utilizing proton magnetic resonance spectroscopy demonstrated that the conformations of methyl-2-deoxy-beta-D-ribofuranoside are critical for understanding its role in DNA scaffolding. The findings revealed how solvent interactions can affect its structural integrity, which is vital for its function in biological systems .

Applications in Drug Development

Due to its structural properties, MDR has been explored as a precursor in the synthesis of various antiviral and antibiotic compounds. Its ability to mimic natural nucleosides allows it to interfere with viral replication mechanisms.

- Antiviral Activity

Research indicates that modifications of MDR can lead to compounds with enhanced antiviral properties. For instance, derivatives of this compound have been investigated for their efficacy against viral infections by targeting viral polymerases .

Molecular Recognition Studies

MDR is also utilized in studies focused on molecular recognition processes. Its interactions with proteins and other biomolecules are essential for understanding biochemical pathways.

- Binding Studies

The vibrational spectra of MDR have been analyzed using techniques such as Raman and infrared spectroscopy to elucidate its binding interactions with enzymes and receptors. These studies provide insights into the dynamics of molecular recognition, which is fundamental in drug design .

Synthesis of Modified Nucleosides

MDR serves as a starting material for synthesizing modified nucleosides that exhibit improved pharmacological properties. The quaternization reactions involving MDR derivatives have shown promise in generating compounds with enhanced biological activity.

- Quaternization Reactions

A recent study reported the successful quaternization of 5-O-sulfonates derived from MDR, leading to the formation of quaternary ammonium salts. These compounds exhibited varied yields depending on the reaction conditions, highlighting the potential for tailored synthesis in medicinal chemistry .

Spectroscopic Characterization

The application of spectroscopic techniques has been pivotal in studying the properties of MDR. Comprehensive vibrational analyses have provided valuable data regarding its molecular dynamics and structural characteristics.

| Technique | Application | Key Findings |

|---|---|---|

| Inelastic Neutron Scattering | Elucidation of vibrational modes | Identified distinct molecular structures |

| Raman Spectroscopy | Structural characterization | Revealed insights into bonding interactions |

| Infrared Spectroscopy | Analysis of functional groups | Provided data on O-H and C-H stretching modes |

作用机制

The mechanism of action of Methyl-2-deoxy-beta-D-ribofuranoside involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in nucleotide metabolism. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

相似化合物的比较

Similar Compounds

Methyl-beta-D-ribofuranoside: Similar in structure but with a hydroxyl group at the second carbon position.

2-Deoxy-D-ribose: Lacks the methoxy group but shares the deoxy structure at the second carbon.

Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A derivative with additional protective groups.

Uniqueness

Methyl-2-deoxy-beta-D-ribofuranoside is unique due to its specific structural features, which confer distinct chemical and biological properties. Its deoxy nature at the second carbon and the presence of a methoxy group make it a valuable compound for various synthetic and research applications .

生物活性

Methyl-2-deoxy-beta-D-ribofuranoside (MDR) is a derivative of ribose, a sugar that plays a critical role in various biological processes, particularly in nucleic acids. This article explores the biological activity of MDR, focusing on its structural properties, biological implications, and potential applications in therapeutic contexts.

Structural Overview

MDR is characterized by its five-membered furanose ring structure, which is crucial for its biological function. The molecular formula of MDR is , and it exhibits unique conformational dynamics that influence its interaction with biological macromolecules.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 148.16 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in water |

| Configuration | Beta anomer |

Role in Nucleic Acids

MDR serves as a building block for nucleotides and nucleic acids, impacting their structural integrity and functionality. The 2-deoxy modification is essential for the stability of DNA compared to RNA, as it lacks the hydroxyl group at the 2' position, which makes DNA less reactive and more stable under physiological conditions.

Interaction with Enzymes

MDR has been shown to interact with various enzymes involved in nucleotide metabolism. For instance, studies indicate that MDR can act as a substrate for deoxyribonucleoside kinases, which are pivotal in DNA synthesis and repair mechanisms .

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with MDR:

- Antiviral Activity : Research has indicated that ribofuranosides can exhibit antiviral properties by inhibiting viral replication mechanisms. MDR's structural similarity to natural nucleosides allows it to interfere with viral RNA synthesis .

- Anticancer Potential : MDR has been investigated for its potential in cancer therapy. It can modulate cellular pathways involved in apoptosis and cell proliferation. For example, studies have shown that compounds derived from ribofuranosides can enhance the efficacy of chemotherapeutic agents by targeting specific cancer cell signaling pathways .

- Immunomodulatory Effects : There is evidence suggesting that MDR can influence immune responses by acting on immune cell signaling pathways. This property may be harnessed for developing new immunotherapeutic strategies .

Case Study 1: Antiviral Efficacy

A study demonstrated that MDR derivatives exhibited significant antiviral activity against several RNA viruses. The mechanism was attributed to their ability to mimic natural substrates in viral replication processes, effectively inhibiting viral polymerases .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with MDR led to reduced cell viability and increased apoptosis rates. The compound was shown to activate caspase pathways, indicating its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl-2-deoxy-beta-D-ribofuranoside, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves selective protection/deprotection of hydroxyl groups. For example, benzoylation at the 3,5-positions (using benzoyl chloride) followed by deoxygenation at C2 via Barton-McCombie or radical-based methods is common. Reaction temperature and solvent polarity significantly impact regioselectivity and yield. Evidence from nucleoside synthesis analogs suggests that microwave-assisted methods can reduce reaction times and improve regioselectivity .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for verifying regiochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural proof. For example, CAS registry data and structural descriptors in and highlight the importance of spectral databases for cross-referencing.

Q. What are common functionalization strategies for this compound in antiviral drug development?

- Methodological Answer : Modifications at the 2-deoxy position (e.g., fluorination, trifluoromethylation) and glycosylation with nucleobases (e.g., cytosine, uracil) are prevalent. and describe analogous syntheses of 2-deoxyribofuranosyl nucleosides, emphasizing the use of protective groups (e.g., benzyl, acetyl) to prevent unwanted side reactions during coupling.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during benzoylation or acetylation of this compound?

- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts steric and electronic effects influencing reactivity at specific hydroxyl groups. Experimental validation via kinetic studies under varied conditions (e.g., solvent polarity, temperature) is essential. and describe regioselective benzoylation in related compounds, highlighting the role of steric hindrance from bulky protecting groups.

Q. What experimental approaches resolve contradictions in stability data for this compound under acidic or basic conditions?

- Methodological Answer : Accelerated stability studies (e.g., forced degradation at elevated temperatures/pH) paired with HPLC-MS monitoring identify degradation pathways. For example, notes limitations in stability studies for similar carbohydrate derivatives, recommending lyophilization and inert-atmosphere storage to mitigate hydrolysis or oxidation.

Q. How can computational tools predict the glycosidic bond stability of this compound in nucleotide analogs?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model the conformational flexibility of the glycosidic bond. Free energy calculations (e.g., MM-PBSA) quantify stability differences between α/β anomers. provides structural data (SMILES, InChI) for validating computational models against experimental crystal structures.

Q. What strategies optimize the synthesis of 2-deoxyribofuranoside-containing oligosaccharides with minimal side products?

- Methodological Answer : Solid-phase synthesis with iterative deprotection/coupling cycles minimizes side reactions. discusses microwave-assisted methods for analogous 2',3'-dideoxyribofuranosyl nucleosides, showing improved purity compared to traditional thermal heating.

Q. How do researchers reconcile discrepancies in biological activity data for this compound derivatives across cell lines?

- Methodological Answer : Cross-validate assays (e.g., cytotoxicity, antiviral activity) using standardized protocols (e.g., MTT for viability, plaque reduction for antiviral effects). ’s methodology for 5-HMF studies (e.g., systematic literature search and meta-analysis) can be adapted to identify confounding variables (e.g., cell permeability, metabolic differences).

属性

IUPAC Name |

2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-18-6 | |

| Record name | NSC68139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。